molecular formula C6H6BrN3 B11902258 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B11902258
M. Wt: 200.04 g/mol
InChI Key: ANXSEHDEXJZLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are often used in substitution reactions.

Major Products:

Scientific Research Applications

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s biological activity is likely due to its ability to inhibit specific enzymes and disrupt cellular processes .

Comparison with Similar Compounds

    5H-Pyrrolo[2,3-B]pyrazine: Shares a similar structure but lacks the bromine atom.

    6,7-Dihydro-5H-pyrrolo[1,2-B]pyrazine: Another pyrrolopyrazine derivative with different substitution patterns.

Uniqueness: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H6BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h3H,1-2H2,(H,8,9)

InChI Key

ANXSEHDEXJZLPS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(N=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.